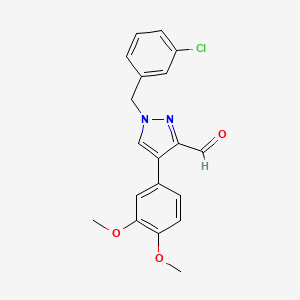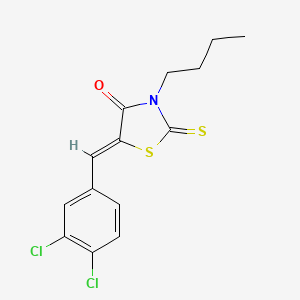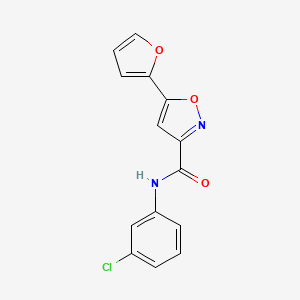![molecular formula C22H23BrN2O2 B4736613 N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B4736613.png)
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide
Vue d'ensemble
Description
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide, also known as ABP-688, is a novel and potent positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2008 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide enhances the activity of mGluR5 by binding to a specific site on the receptor and increasing its affinity for glutamate, the endogenous ligand of the receptor. This leads to an increase in intracellular signaling and ultimately enhances synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and acetylcholine in the prefrontal cortex, which is involved in cognitive function and memory. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity. N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in neuroinflammation and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has good pharmacokinetic properties, including high brain penetration and a long half-life. However, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide. One area of interest is the development of more potent and selective mGluR5 modulators based on the structure of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide. Additionally, further research is needed to investigate the potential therapeutic applications of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. Finally, more research is needed to understand the long-term effects of N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide on neuronal function and plasticity.
Applications De Recherche Scientifique
N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, anxiety, depression, and addiction. It has been shown to improve cognitive function and memory in animal models of these disorders. Additionally, N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity.
Propriétés
IUPAC Name |
N-[(E)-3-(azepan-1-yl)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c23-19-12-8-9-17(15-19)16-20(22(27)25-13-6-1-2-7-14-25)24-21(26)18-10-4-3-5-11-18/h3-5,8-12,15-16H,1-2,6-7,13-14H2,(H,24,26)/b20-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQYYBBUHMGWDY-CAPFRKAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-(azepan-1-yl)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)
![4-{1-cyano-2-[5-nitro-2-(2-propyn-1-yloxy)phenyl]vinyl}benzonitrile](/img/structure/B4736562.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4736573.png)

![5-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4736584.png)
![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4736588.png)

![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-methyl-3-furohydrazide](/img/structure/B4736595.png)

![3-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4736606.png)

![N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4736621.png)
![N-(2-furylmethyl)-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4736623.png)